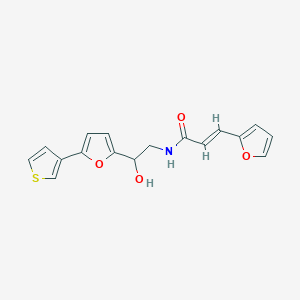

![molecular formula C18H13N7S2 B2921204 4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione CAS No. 1024582-10-2](/img/structure/B2921204.png)

4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

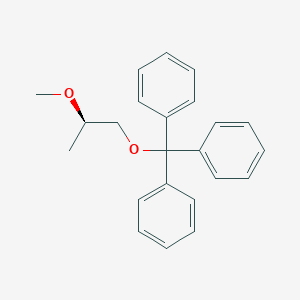

The synthesis of this compound involves introducing a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems. This leads to the formation of structurally unique derivatives, including 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline. The condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide achieves this synthesis .

Molecular Structure Analysis

The molecular structure of this compound is elucidated based on elemental analysis and spectral data. It contains a phenyl group, a triazinoindole moiety, and a triazole-thione ring. The tert-butyl substitution enhances its biological activity .

Aplicaciones Científicas De Investigación

Anticancer Potential

Research has highlighted the potential of 1,2,4-triazole derivatives as promising anticancer agents. A study synthesized derivatives bearing the hydrazone moiety, which demonstrated cytotoxic effects against melanoma, breast, and pancreatic cancer cell lines. Notably, certain compounds showed selectivity toward cancer cells, suggesting their potential as antimetastatic candidates due to their ability to inhibit cancer cell migration (Šermukšnytė et al., 2022).

Antioxidant and Antimicrobial Activities

Another avenue of research focuses on the antioxidant and antimicrobial properties of 1,2,4-triazole derivatives. One study synthesized novel 4-substituted-1H-1,2,4-triazole derivatives and evaluated their in vitro scavenging of DPPH and superoxide radicals, along with antimicrobial activities. The findings indicated certain compounds displayed significant antioxidant and slight antimicrobial activities (Baytas et al., 2012).

Molecular and Physicochemical Analysis

Research also delves into the structural and physicochemical aspects of 1,2,4-triazole derivatives. For instance, a study involving X-ray crystal structures, energetic, and Hirshfeld surface analysis provided insights into the molecular interactions and stability of these compounds, emphasizing their importance in drug design and development (Saeed et al., 2019).

Anti-inflammatory Potential

The anti-inflammatory properties of 1,2,4-triazole derivatives have been explored, with studies demonstrating their effectiveness in reducing inflammation without causing significant gastric ulceration, suggesting a safer profile for potential therapeutic use (Tozkoparan et al., 2000).

Mecanismo De Acción

Target of Action

The primary target of this compound is iron ions within cells . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

This binding action is thought to be the primary mode of action for the compound. The addition of Fe2+ ions has been shown to abolish the cytotoxicity of the compound .

Biochemical Pathways

The compound’s interaction with iron ions can significantly inhibit cancer cell proliferation . This is because rapidly proliferating cancer cells have a higher iron requirement than normal cells . By binding to and sequestering iron ions, the compound can disrupt essential biochemical pathways in these cells .

Result of Action

The compound has been shown to arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The compound’s selective binding to ferrous ions suggests that its efficacy could be influenced by the concentration of these ions in the cellular environment .

Propiedades

IUPAC Name |

4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7S2/c26-18-24-21-14(25(18)11-6-2-1-3-7-11)10-27-17-20-16-15(22-23-17)12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,24,26)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZXHINHKLHYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NNC2=S)CSC3=NC4=C(C5=CC=CC=C5N4)N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-3-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)-1H-1,2,4-triazole-5-thione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/no-structure.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2921125.png)

![6-[(3-chlorobenzoyl)amino]-N-(1-phenylethyl)chromane-3-carboxamide](/img/structure/B2921128.png)

![8-[(4-Methoxyphenyl)sulfonyl]-9-pyrrolidin-1-yl-2,3-dihydro[1,4]dioxino[2,3-g]quinoline](/img/structure/B2921135.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2921137.png)

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2921138.png)

![N-(4-cyanooxan-4-yl)-2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2921139.png)

![4-[2-[2-[(1-Methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetyl]morpholine-3-carbonitrile](/img/structure/B2921141.png)